3,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . The compound you mentioned seems to be a benzamide derivative with additional functional groups.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including two methoxy groups, a thiazole ring, and a benzamide group. The exact structure would need to be determined through spectroscopic methods such as IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzamides, in general, can undergo a variety of reactions including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, benzamides are solid at room temperature and have relatively high melting points .Scientific Research Applications
Mechanism of Lignin Model Compound Degradation
One study focused on the acidolysis of lignin model compounds, revealing insights into chemical reactions that could be relevant to understanding the reactivity and applications of similar compounds, including 3,4-dimethoxy derivatives. The research demonstrates different reaction mechanisms based on the compound structure, which could be crucial for designing chemical processes or understanding biological interactions (Yokoyama, 2015).
Pharmacological Evaluation of Benzofused Thiazole Derivatives
Another study developed benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents, providing a framework for the synthesis and evaluation of similar compounds. This research highlights the therapeutic potential of thiazole-containing compounds, suggesting possible applications for 3,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide in similar contexts (Raut et al., 2020).
DNA Binding Properties of Hoechst Analogues
The binding properties of Hoechst 33258 and its analogues to the minor groove of DNA have been reviewed, suggesting the importance of molecular design in achieving specific interactions with biological macromolecules. This area of research could be relevant for understanding how modifications to the benzamide structure influence biological activity and binding properties (Issar & Kakkar, 2013).
Therapeutic and Biological Activities of Benzothiazole
Research into benzothiazole derivatives has identified a broad spectrum of biological activities, including antimicrobial and anticancer effects. This comprehensive review highlights the structural diversity and pharmacological potential of benzothiazole compounds, which could inform the development and application of this compound (Sumit, Kumar, & Mishra, 2020).
Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is suggested that 2-aminothiazole derivatives can inhibit tubulin polymerization, disrupting tubulin microtubule dynamics . This disruption can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule dynamics, an essential component of the cell’s cytoskeleton. Microtubules play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, segregating chromosomes during cell division . By disrupting these dynamics, the compound can inhibit the proliferation of cancer cells.
Result of Action
The result of the compound’s action is the potential inhibition of cancer cell proliferation. By disrupting tubulin microtubule dynamics, the compound can induce cell cycle arrest and apoptosis in cancer cells . This can lead to a decrease in tumor growth and potentially to tumor regression.
Future Directions
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .
Cellular Effects
Thiazole derivatives have been reported to exhibit various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
3,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-28-21-13-12-19(14-22(21)29-2)23(27)26-24-25-20(15-30-24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDKAOIVDZZZQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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